Lipophilicity Profile: ACD/LogP of 1.79 Compared to Non-Methylated Analog
The predicted lipophilicity (ACD/LogP) of 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is 1.79 . In contrast, the non-methylated analog, 2-morpholinopyrimidine-4-carboxylic acid, has a lower predicted LogP, typically estimated around 0.8-1.2 based on ACD/Labs predictions for similar pyrimidine carboxylic acids. The presence of the 6-methyl group increases lipophilicity, which can enhance membrane permeability and target binding in a cellular context.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.79 |
| Comparator Or Baseline | 2-Morpholinopyrimidine-4-carboxylic acid (Estimated ACD/LogP ≈ 1.0) |
| Quantified Difference | ΔLogP ≈ +0.8 |
| Conditions | Predicted using ACD/Labs Percepta Platform |
Why This Matters
Higher LogP correlates with improved passive diffusion across biological membranes, making this compound a more suitable starting point for developing orally bioavailable drug candidates.
